molecular formula C9H12ClN5 B2713536 N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride CAS No. 2320149-21-9

N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2713536
CAS No.: 2320149-21-9
M. Wt: 225.68
InChI Key: OGDPIBABQBPEHC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse pharmacological and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-aminopyrimidine, followed by cyclization with hydrazine hydrate to form the pyrazole ring . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole-pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(1H-pyrazol-1-yl)pyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. Its dual activity as both an enzyme inhibitor and a building block for complex molecule synthesis makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-2-pyrazol-1-ylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-13(2)8-4-6-10-9(12-8)14-7-3-5-11-14;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDPIBABQBPEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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